Cas no 2034201-06-2 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide structure](https://www.kuujia.com/scimg/cas/2034201-06-2x500.png)
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-acetamido-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
- 3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide
-
- Inchi: 1S/C20H25N5O2/c1-13(26)21-17-4-2-3-15(11-17)20(27)22-16-7-9-25(10-8-16)19-12-18(23-24-19)14-5-6-14/h2-4,11-12,14,16H,5-10H2,1H3,(H,21,26)(H,22,27)(H,23,24)
- InChI Key: VWYBOSVLUINAKP-UHFFFAOYSA-N
- SMILES: O=C(C1C([H])=C([H])C([H])=C(C=1[H])N([H])C(C([H])([H])[H])=O)N([H])C1([H])C([H])([H])C([H])([H])N(C2C([H])=C(C3([H])C([H])([H])C3([H])[H])N([H])N=2)C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 545
- XLogP3: 2
- Topological Polar Surface Area: 90.1
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-1850-20mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 20mg |
$148.5 | 2023-09-05 | ||
Life Chemicals | F6523-1850-100mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 100mg |
$372.0 | 2023-09-05 | ||
Life Chemicals | F6523-1850-2mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 2mg |
$88.5 | 2023-09-05 | ||
Life Chemicals | F6523-1850-20μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 20μmol |
$118.5 | 2023-09-05 | ||
Life Chemicals | F6523-1850-2μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 2μmol |
$85.5 | 2023-09-05 | ||
Life Chemicals | F6523-1850-10μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 10μmol |
$103.5 | 2023-09-05 | ||
Life Chemicals | F6523-1850-5mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 5mg |
$103.5 | 2023-09-05 | ||
Life Chemicals | F6523-1850-50mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 50mg |
$240.0 | 2023-09-05 | ||
Life Chemicals | F6523-1850-15mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 15mg |
$133.5 | 2023-09-05 | ||
Life Chemicals | F6523-1850-75mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide |
2034201-06-2 | 75mg |
$312.0 | 2023-09-05 |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide Related Literature
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
2. Book reviews
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide
Professional Introduction to N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide (CAS No. 2034201-06-2)
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 2034201-06-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug development.
The molecular structure of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide features a complex arrangement of heterocyclic rings and functional groups, which contributes to its distinctive chemical and biological characteristics. The presence of a 5-cyclopropyl-1H-pyrazol moiety and a piperidine ring in its backbone suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for modulating various physiological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinities and mechanisms of action of this compound more effectively. Studies have indicated that the piperidin moiety may play a crucial role in stabilizing the binding interactions with target proteins, thereby enhancing the compound's efficacy. Additionally, the acetamido group at the 3-position of the benzamide moiety could contribute to the compound's solubility and bioavailability, which are essential factors for its pharmacokinetic profile.
In the realm of drug discovery, N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide has been investigated for its potential in addressing various therapeutic challenges. The pyrazole ring, a well-known pharmacophore, is often associated with anti-inflammatory, antiviral, and anticancer properties. The incorporation of a cyclopropyl group into the pyrazole scaffold may further enhance these properties by introducing steric hindrance that optimizes binding interactions.
The benzamide moiety is another key feature of this compound that warrants attention. Benzamides are frequently found in bioactive molecules due to their ability to engage with biological targets through hydrogen bonding and other non-covalent interactions. The presence of an acetamido group at the 3-position of the benzamide suggests that this compound may exhibit enhanced metabolic stability, which is a desirable trait for any potential drug candidate.
Current research in this area has focused on synthesizing derivatives of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide to optimize its pharmacological properties. By modifying various functional groups within the molecule, researchers aim to improve its potency, selectivity, and pharmacokinetic profile. These efforts are supported by high-throughput screening techniques and structure-based drug design approaches, which allow for rapid identification of promising candidates.
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These techniques not only enhance yield but also improve the overall purity of the final product.
The biological evaluation of this compound has revealed intriguing findings that underscore its potential as a lead molecule for further development. In vitro assays have demonstrated that N-[1-(5-cyclopropyl-1H-pyrazol)-3-yl)piperidin]-4-y]l]-3-acetamidobenzamide exhibits significant activity against certain enzymes and receptors relevant to diseases such as cancer and inflammation. These preliminary results have prompted researchers to conduct more comprehensive studies to elucidate its mechanism of action and therapeutic potential.
The development of novel pharmaceutical agents relies heavily on understanding the structure-function relationships within bioactive molecules. N-[1-(5-cyclopropylpyrazol)-3-y]l[piperidine]-4-y]l]-3-acetamidobenzamide serves as an excellent example of how intricate molecular design can lead to compounds with desirable biological activities. By leveraging cutting-edge synthetic chemistry and biophysical techniques, scientists are paving the way for new treatments that address unmet medical needs.
In conclusion, N-[1-(5-cyclopropylpyrazol)-3-y]l[piperidine]-4-y]l]-3-acetamidobenzamide (CAS No. 2034201) represents a promising candidate in pharmaceutical research due to its unique structural features and potential therapeutic applications. The ongoing studies in this area hold great promise for developing novel drugs that target various diseases with high efficacy and selectivity. As research continues to uncover new insights into this compound's properties, it is likely to play an increasingly important role in future drug development efforts.
2034201-06-2 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide) Related Products
- 2229377-22-2(tert-butyl N-{4-(fluorosulfonyl)methyl-3-methoxyphenyl}carbamate)
- 1804074-90-5(Methyl 4-chloro-2-(1-chloro-2-oxopropyl)benzoate)
- 33252-22-1(4-tert-butylpyridin-2-ol)
- 1025159-82-3((Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile)
- 2751620-99-0(4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole)
- 2228736-70-5(2-(propan-2-yloxy)methylcyclopropane-1-carboxylic acid)
- 2172375-54-9(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid)
- 1879648-86-8(3-bromo-N-ethyl-5-methoxybenzene-1-sulfonamide)
- 1014104-49-4(methyl (2S)-2-[2-(tert-butoxycarbonylamino)ethylcarbamoylamino]-3-phenyl-propanoate)
- 571917-26-5(N-(2-Methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine)




